Pomiferin: A Technical Guide to its Discovery, Properties, and Biological Activities
Pomiferin: A Technical Guide to its Discovery, Properties, and Biological Activities
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword
Pomiferin, a prenylated isoflavone predominantly found in the fruit of the Osage orange tree (Maclura pomifera), has garnered significant scientific interest due to its diverse and potent biological activities. Since its discovery in the mid-20th century, research has unveiled its potential as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and biological activities of pomiferin, with a focus on its mechanisms of action and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.
Discovery and History
The journey of pomiferin's discovery is rooted in the chemical exploration of natural products.
-
1939: Melville L. Wolfrom and his colleagues at Ohio State University first identified and named pomiferin, isolating it from the fruit of the Osage orange.[1]
-
1941: Wolfrom's team further classified pomiferin as an isoflavone based on its chemical properties and reactions.[1]
-
1946: The complete chemical structure of pomiferin was elucidated and published by Wolfrom's group, a significant achievement in natural product chemistry at the time.[1]
-
2003: The precise three-dimensional arrangement of atoms in the pomiferin molecule was confirmed through X-ray crystallography by J. Marek.[1]
These seminal discoveries laid the groundwork for decades of research into the biological effects of this intriguing isoflavone.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental for its development as a therapeutic agent. The key properties of pomiferin are summarized below.
| Property | Value |
| Chemical Formula | C₂₅H₂₄O₆ |
| Molecular Weight | 420.46 g/mol |
| CAS Number | 572-03-2 |
| Appearance | Yellow crystalline solid |
| Melting Point | 200.5 °C |
| Solubility | Soluble in dimethyl sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[2][3] |
| UV-Vis λmax | 280 nm |
| IUPAC Name | 3-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4H,8H-pyrano[2,3-h]chromen-4-one |
| InChI Key | GHCZYXUOYFOXIP-UHFFFAOYSA-N |
Extraction and Isolation from Maclura pomifera
The primary natural source of pomiferin is the fruit of the Osage orange tree. The following protocol outlines a general method for its extraction and purification.
Experimental Protocol: Extraction and Purification
Materials:
-
Mature Maclura pomifera (Osage orange) fruits
-
Dichloromethane (CH₂Cl₂)
-
Acetone
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Fruit Preparation: Fresh, mature Osage orange fruits are washed and cut into small pieces.
-
Extraction: The fruit pieces are subjected to solvent extraction, typically with dichloromethane or acetone, to isolate the isoflavones.[4] A Soxhlet extractor can be employed for exhaustive extraction.[2]
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.[4]
-
Silica Gel Chromatography: The crude extract is then subjected to column chromatography on silica gel.[2][4]
-
A step-gradient elution is commonly used, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.[2]
-
Fractions are collected and monitored by TLC to identify those containing pomiferin.
-
-
Purification: Fractions rich in pomiferin may be combined and subjected to further rounds of chromatography, such as preparative TLC or repeated column chromatography, to achieve high purity.[4]
-
Purity Assessment: The purity of the isolated pomiferin is confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Activities and Mechanisms of Action
Pomiferin exhibits a wide range of biological activities, making it a compound of significant interest for drug development.
Anticancer Activity
Pomiferin has demonstrated potent antiproliferative and pro-apoptotic effects in various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Pomiferin (IC₅₀ values)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| HCT-15 | Colon Cancer | 1-5 |
| ACHN | Kidney Carcinoma | 1.32 - 13.32 |
| NCI-H23 | Lung Adenocarcinoma | 1.32 - 13.32 |
| PC-3 | Prostate Carcinoma | 1.32 - 13.32 |
| MDA-MB-231 | Breast Carcinoma | 1.32 - 13.32 |
| LOX-IMVI | Melanoma | 1.32 - 13.32 |
| CHLA15 | Neuroblastoma | 2 |
| LAN5 | Neuroblastoma | 5 |
Note: IC₅₀ values can vary depending on the specific experimental conditions.
Mechanisms of Anticancer Action:
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mTOR Inhibition: Pomiferin and its acetylated derivative, pomiferin triacetate, have been identified as inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[5][6] Inhibition of mTOR by pomiferin leads to the suppression of downstream signaling, ultimately inhibiting cancer cell proliferation.[5][6]
Pomiferin inhibits the mTOR signaling pathway. -
Histone Deacetylase (HDAC) Inhibition: Pomiferin has been shown to inhibit the activity of histone deacetylases (HDACs).[7][8] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
Anti-inflammatory and Antioxidant Activity
Pomiferin exhibits significant anti-inflammatory and antioxidant properties.
Mechanisms of Anti-inflammatory and Antioxidant Action:
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Akt/Nrf2 Pathway Activation: Pomiferin activates the Akt/Nrf2 signaling pathway.[5][9][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of this pathway enhances the cellular defense against oxidative stress.
Pomiferin activates the Akt/Nrf2 antioxidant pathway. -
NF-κB Pathway Inhibition: Pomiferin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[5][9][10] By inhibiting NF-κB, pomiferin can reduce the production of pro-inflammatory cytokines and mediators.
-
Radical Scavenging: Pomiferin is a potent scavenger of free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This direct antioxidant activity contributes to its protective effects against oxidative damage.
Table 2: In Vitro Antioxidant Activity of Pomiferin
| Assay | Activity Metric | Value |
| DPPH Radical Scavenging | IC₅₀ | ~7 µM |
Experimental Protocols for Bioactivity Assessment
The following are detailed protocols for key in vitro assays used to evaluate the biological activities of pomiferin.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Pomiferin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of pomiferin (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of pomiferin.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Materials:
-
96-well plates
-
Pomiferin stock solution (in methanol or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
-
Methanol or ethanol
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add various concentrations of pomiferin to a solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[11]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[12] A decrease in absorbance indicates the scavenging of DPPH radicals by pomiferin.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. The percentage of inhibition can be calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the pomiferin sample.
Western Blot Analysis for mTOR Pathway Inhibition
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the mTOR pathway.
Materials:
-
Cancer cell lines
-
Pomiferin
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with pomiferin for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[13]
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated and total mTOR and p70S6K) overnight at 4°C.[1][14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[14]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[13]
-
Analysis: Analyze the band intensities to determine the effect of pomiferin on the phosphorylation levels of mTOR pathway proteins.
Conclusion and Future Directions
Pomiferin has emerged as a promising natural compound with a rich history and a compelling profile of biological activities. Its multifaceted mechanisms of action, including the inhibition of the mTOR pathway and HDACs, and the activation of the Nrf2 pathway, underscore its therapeutic potential in oncology and inflammatory diseases. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and harness the properties of this remarkable isoflavone. Future research should focus on preclinical and clinical studies to evaluate the safety and efficacy of pomiferin in various disease models, as well as on the development of novel derivatives with enhanced potency and drug-like properties. The continued exploration of pomiferin holds the promise of new therapeutic strategies for a range of human ailments.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. Purification of osajin and pomiferin for testing in pancreatic tumor cell proliferation assays | Poster Board #1314 - American Chemical Society [acs.digitellinc.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. DSpace [dr.lib.iastate.edu]
- 5. Characterization of pomiferin triacetate as a novel mTOR and translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Anti-Aging Potential Evaluation of Maclura pomifera (Rafin.) Schneider 80% Methanol Extract with Quantitative HPTLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pomiferin, histone deacetylase inhibitor isolated from the fruits of Maclura pomifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. media.neliti.com [media.neliti.com]
- 12. mdpi.com [mdpi.com]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
